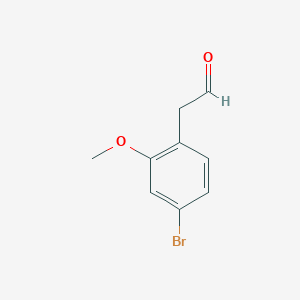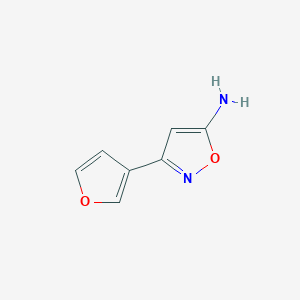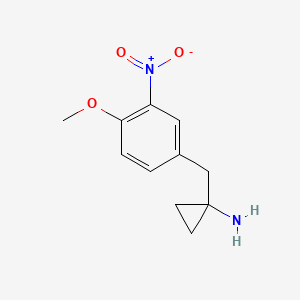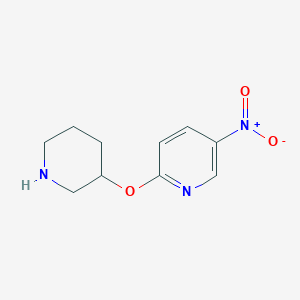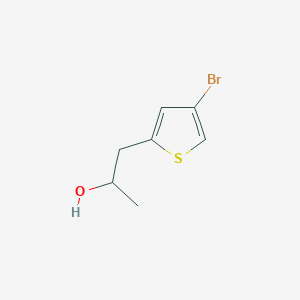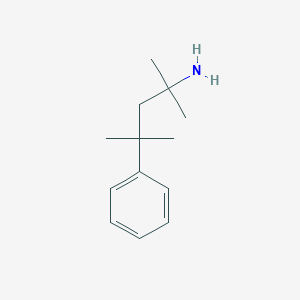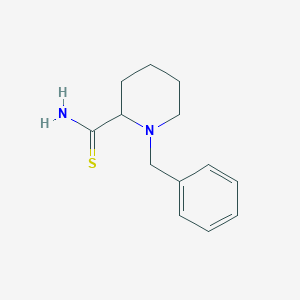![molecular formula C11H7F3OS B13609440 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B13609440.png)
3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one is a compound that belongs to the class of organosulfur compounds. It features a benzo[b]thiophene ring, which is a five-membered ring containing sulfur, fused to a benzene ring. The trifluoropropan-2-one moiety introduces fluorine atoms, which are known for their electron-withdrawing properties, potentially altering the compound’s reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one can be achieved through various methods. One common approach involves the reaction of benzo[b]thiophene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The benzo[b]thiophene moiety may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Benzo[b]thiophene: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
3-(Benzo[b]thiophen-3-yl)propan-2-one: Similar structure but without the fluorine atoms, leading to altered chemical properties.
2-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one: Positional isomer with potentially different biological effects.
Uniqueness: The presence of the trifluoromethyl group in 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one imparts unique electronic properties, enhancing its reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H7F3OS |
|---|---|
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
3-(1-benzothiophen-3-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C11H7F3OS/c12-11(13,14)10(15)5-7-6-16-9-4-2-1-3-8(7)9/h1-4,6H,5H2 |
Clave InChI |
CWQBOCWECPEQOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


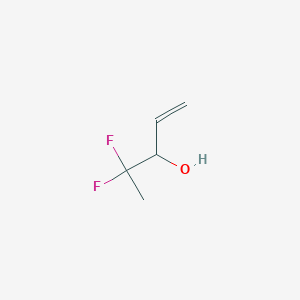
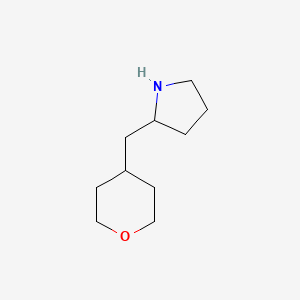
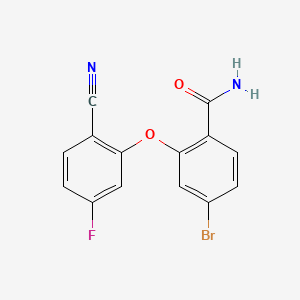
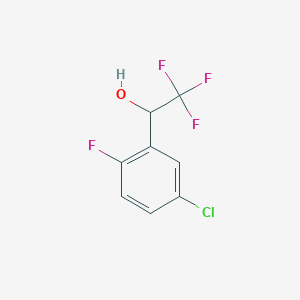
![{1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B13609396.png)
![1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13609398.png)
